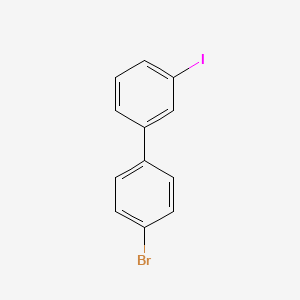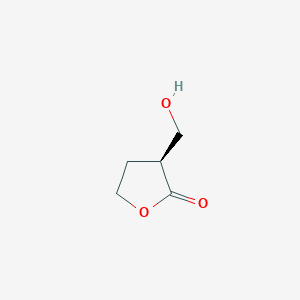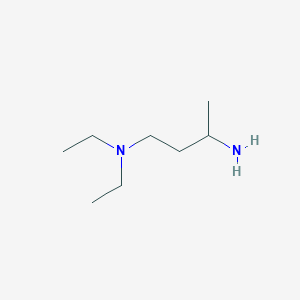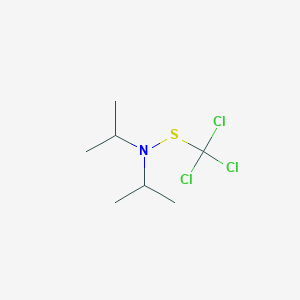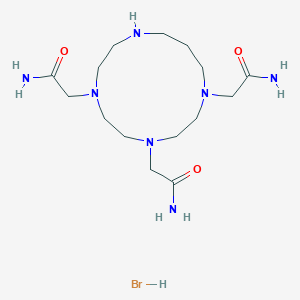
1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide
説明
1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide, also known as TACN, is a macrocyclic ligand that has been widely used in various scientific research applications. TACN is a highly versatile molecule that can form complexes with a wide range of metal ions, making it an essential tool for researchers in the fields of chemistry, biochemistry, and biology.
科学的研究の応用
1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide has been widely used in various scientific research applications, including catalysis, chemical sensing, and biomedical imaging. In catalysis, 1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide has been used as a ligand to form complexes with transition metal ions, which can then catalyze various chemical reactions. In chemical sensing, 1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide has been used as a fluorescent probe to detect metal ions in solution. In biomedical imaging, 1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide has been used as a contrast agent for magnetic resonance imaging (MRI) and positron emission tomography (PET).
作用機序
1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide forms complexes with metal ions by coordinating with their electron-rich centers. The resulting complexes can have different geometries and stabilities depending on the metal ion and the ligand used. 1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide complexes have been shown to have high affinity for copper, nickel, and zinc ions, among others. The mechanism of action of 1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide in catalysis and chemical sensing involves the formation of stable complexes with metal ions, which can then participate in various chemical reactions.
Biochemical and Physiological Effects
1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide can inhibit the growth of cancer cells by disrupting their DNA replication machinery. 1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide has also been shown to have anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation. In vivo studies have shown that 1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide can reduce the severity of ischemia-reperfusion injury in animal models by reducing oxidative stress and inflammation.
実験室実験の利点と制限
1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide has several advantages for lab experiments, including its high stability, water solubility, and ability to form complexes with a wide range of metal ions. However, 1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide also has some limitations, including its relatively high cost, sensitivity to pH and temperature changes, and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the use of 1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide in scientific research. One potential application is in the development of new catalysts for chemical reactions, including asymmetric catalysis and photochemistry. Another potential application is in the development of new contrast agents for biomedical imaging, including MRI and PET. 1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide could also be used in the development of new drugs for the treatment of cancer, inflammation, and other diseases. Finally, 1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide could be used in the development of new materials with unique properties, including luminescence and conductivity.
特性
IUPAC Name |
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclotridec-1-yl]acetamide;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N7O3.BrH/c16-13(23)10-20-4-1-2-19-3-5-21(11-14(17)24)7-9-22(8-6-20)12-15(18)25;/h19H,1-12H2,(H2,16,23)(H2,17,24)(H2,18,25);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWTVAYNVLHOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCN(CCN(C1)CC(=O)N)CC(=O)N)CC(=O)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32BrN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1301738-72-6 | |
| Record name | 1,4,7,10-Tetraazacyclotridecane-1,4,7-triacetamide, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301738-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




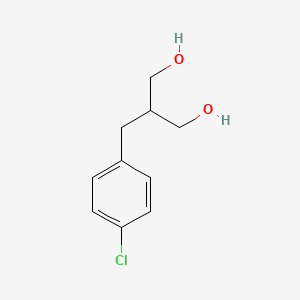


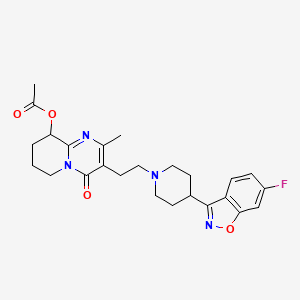
![rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3230334.png)
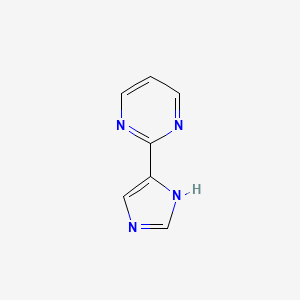
![1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3230342.png)
![[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine](/img/structure/B3230351.png)
![Imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B3230358.png)
